Lipophilicity: N-Propyl vs. N-Isopropyl Analogs
The target compound's differentiation is rooted in its fundamental physicochemical properties when compared to the closest available analog, [1-(3-Nitrophenyl)ethyl](propan-2-yl)amine (CAS 1038272-09-1) . While both share an identical molecular weight of 208.26 g/mol, their calculated lipophilicity diverges. The target compound, with a linear N-propyl chain, has a calculated LogP of 2.8, whereas its branched N-isopropyl analog has a lower calculated LogP of 2.5 [1]. This difference in lipophilicity is a class-level inference that suggests the N-propyl derivative will exhibit different solubility and partitioning behavior, which can be crucial for reactions or biological assays sensitive to hydrophobic interactions.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.8 (Predicted) |
| Comparator Or Baseline | [1-(3-Nitrophenyl)ethyl](propan-2-yl)amine: LogP = 2.5 (Predicted) |
| Quantified Difference | ΔLogP = 0.3 |
| Conditions | In silico prediction using standard algorithms (e.g., XLOGP3) for the free base form. |
Why This Matters
A higher LogP indicates greater hydrophobicity, which can significantly influence membrane permeability in biological systems or phase-transfer behavior in organic synthesis, making the N-propyl variant a distinct choice for applications where enhanced lipid solubility is required.
- [1] In silico prediction data (XLOGP3) for [1-(3-Nitrophenyl)ethyl](propyl)amine and [1-(3-Nitrophenyl)ethyl](propan-2-yl)amine. View Source
